乙酸(3-氟-4-甲基苯甲酰)乙酯

描述

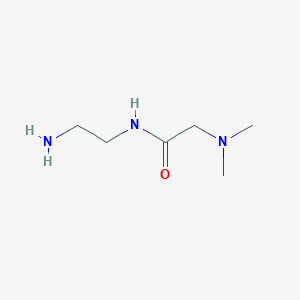

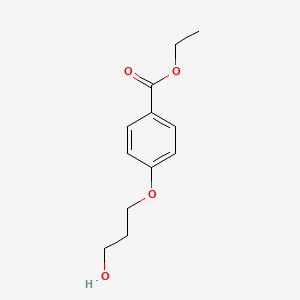

Ethyl (3-fluoro-4-methylbenzoyl)acetate is a chemical compound with the molecular formula C12H13FO3 . It is also known as Ethyl 3-fluoro-4-methyl-β-oxobenzenepropanoate or Benzenepropanoic acid, 3-fluoro-4-methyl-β-oxo-, ethyl ester .

Synthesis Analysis

The synthesis of Ethyl (3-fluoro-4-methylbenzoyl)acetate could potentially involve a series of reactions. One possible method could be through the esterification reaction, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . Another possible method could be through the Claisen condensation reaction .Molecular Structure Analysis

The molecular structure of Ethyl (3-fluoro-4-methylbenzoyl)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Ethyl (3-fluoro-4-methylbenzoyl)acetate may undergo various chemical reactions. For instance, it could participate in oxidative cross-coupling with indoles . It could also undergo electrophilic/nucleophilic halogenation, cyclization with alkynyl ketones, Lewis base catalyzed hydrosilylation, stereoselective reduction, and intramolecular Michael addition reactions .Physical And Chemical Properties Analysis

Ethyl (3-fluoro-4-methylbenzoyl)acetate is a liquid at room temperature . It has a sweet odor . Its boiling point is between 244-245 °C , and it has a density of 1.056 g/mL at 25 °C .科学研究应用

抗血栓治疗潜力

乙酸乙基 N-[3-(2-氟-4-(噻唑烷-3-基(亚氨基)甲基)苯甲酰)氨基-2, 2-二甲基戊酰]哌啶-4-乙酸酯,与查询化合物相关,已被确定为一种有效且口服活性强的纤维蛋白原受体拮抗剂。由于该化合物具有抑制人类血小板聚集的能力以及口服后起效迅速的特点,因此在抗血栓治疗中,尤其是在急性期,显示出良好的前景(Hayashi 等,1998)。

在药物化合物中的合成用途

乙酸乙基 1,4-二氢-4-氧代-3-喹啉羧酸酯,可以由类似于查询化合物的化合物制备,在几种药物化合物中很重要。它是通过两步法合成的,起始原料是 β-酮酯,如乙酸(3-氟-4-甲基苯甲酰)乙酯,证明了这类化合物在药物研究中的合成用途(Bunce、Lee 和 Grant,2011)。

利尿活性

与乙酸(3-氟-4-甲基苯甲酰)乙酯相关的化合物,如乙酸乙基[2,3-二氯-4-[3-(氨基甲基)-4-羟基苯甲酰]苯氧基]乙酸酯,已被合成并测试其利尿和利尿活性。这些研究突出了乙酸(3-氟-4-甲基苯甲酰)乙酯衍生物在利尿治疗中的潜在医学应用(Lee 等,1984)。

有机化学中的催化应用

源自类似化合物类别的 1-乙基-3-甲基咪唑鎓乙酸离子液体已被证明在苯甲因缩合和加氢酰基化等有机反应中作为有效的催化剂。这一发现强调了乙酸(3-氟-4-甲基苯甲酰)乙酯衍生物在促进各种有机合成反应中的潜力(Kelemen 等,2011)。

荧光研究

乙酸(3-氟-4-甲基苯甲酰)乙酯的衍生物已用于合成和研究新型蓝光发射化合物,证明了该化合物在材料科学和光子学领域中的应用(Mahadevan 等,2014)。

安全和危害

Ethyl (3-fluoro-4-methylbenzoyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

属性

IUPAC Name |

ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXSDCFCHUAAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-fluoro-4-methylbenzoyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)

![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)

![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)